3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
Description
3-Oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS: 42933-13-1) is a cyclopentane derivative featuring a ketone group at the 3-position and a trifluoromethyl (-CF₃) substituent at the 1-position. Its molecular formula is C₇H₇F₃O₃, with a molecular weight of 196.13 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The 3-oxo group introduces polarity, influencing solubility and reactivity .
Properties
CAS No. |
787640-49-7 |
|---|---|
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Malonate Ester Cyclization
Adapting methods from cyclobutane analogs, malonate esters serve as nucleophiles in cyclization reactions. For example:
-
Starting Material : 1-Trifluoromethyl-1,3-dichloroacetone reacts with ethylene glycol to form a protected diketone.
-
Cyclization : Treatment with diethyl malonate under basic conditions induces ring closure, forming a cyclopentane intermediate.
-
Hydrolysis : Strong acidic hydrolysis (e.g., 20–25% HCl at 100°C for 45–55 hours) cleaves esters and protective groups, yielding the carboxylic acid and ketone.
Key Data :
Meldrum’s Acid-Mediated Ring Formation
The ACS study highlights Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for constructing cyclopentane-1,3-diones:
-
Alkylation : React Meldrum’s acid with a CF₃-substituted benzyl bromide to form a diketone precursor.
-
Decarboxylation : Thermal or acidic treatment induces ring contraction, yielding a cyclopentane-1,3-dione.
-
Selective Reduction : Hydrogenation reduces one ketone to an alcohol, which is oxidized to the carboxylic acid.
Advantages :
Trifluoromethylation of Cyclopentane Intermediates
Building Blocks with Pre-Installed CF₃ Groups
Synthesizing the cyclopentane ring from CF₃-containing fragments:
-
Michael Addition : CF₃-ketone reacts with a dienolate to form a cyclopentane skeleton.
-
Oxidative Functionalization : Ozonolysis or epoxidation followed by oxidation installs the ketone and acid.
Example :
| Reaction Step | Reagents | Yield (%) |
|---|---|---|
| Michael Addition | CF₃COCH₂Br, LDA, −78°C | 50–60 |
| Oxidative Cleavage | O₃, then H₂O₂ | 45–55 |
Hydrolysis and Oxidation Optimization
Carboxylic Acid Formation
Ester hydrolysis under strong acidic conditions (20–25% HCl, 100°C) proves effective for converting malonate esters to acids, as demonstrated in the CN patent. Prolonged reaction times (48–55 hours) maximize yields but risk decarboxylation.
Ketone Stability
The ketone group is susceptible to over-oxidation. Protective strategies (e.g., ketal formation) during hydrolysis are critical. Post-hydrolysis, mild oxidizing agents (e.g., PCC) regenerate the ketone without side reactions.
Industrial and Scalability Considerations
-
Cost Efficiency : Malonate-based routes are cost-effective due to inexpensive starting materials (e.g., ethylene glycol, dichloroacetone).
-
Safety : Trifluoromethylation reagents (e.g., TMSCF₃) require handling under inert atmospheres.
-
Yield Optimization :
-
Catalytic asymmetric methods improve enantioselectivity for chiral intermediates.
-
Flow chemistry reduces reaction times for hydrolysis steps.
-
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, which is crucial for drug design and material science.
Biology
Bioactive Compound Investigations
- Research has indicated that 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid may exhibit bioactive properties due to its structural features. Studies have focused on its interactions with biological targets, suggesting potential therapeutic applications.
Medicine
Potential Therapeutic Properties
- The compound has been explored for its anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group is believed to enhance these biological effects by modulating enzyme and receptor activities within cells .
Industry
Development of New Materials
- It is utilized in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials with enhanced performance characteristics.
Anti-Cancer Activity
Recent studies have highlighted the enhanced anti-cancer properties of compounds featuring trifluoromethyl groups. For example, isoxazole derivatives with this functional group showed significantly improved potency against MCF-7 breast cancer cells compared to their non-trifluoromethylated counterparts.
Bioactive Properties
Research indicates that compounds containing trifluoromethyl groups can exhibit increased biological regulation effects. This has implications for drug design, particularly in developing new therapeutics that target specific biological pathways .
Mechanism of Action
The mechanism of action of 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclopentane Carboxylic Acids
1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
- Molecular Formula : C₇H₉F₃O₂
- Molecular Weight : 182.14 g/mol
- Key Differences : Lacks the 3-oxo group, reducing polarity.
- Properties : Melting point: 36–38°C; insoluble in water. The absence of the ketone group decreases hydrogen-bonding capacity compared to the target compound .
3-Oxocyclopent-1-enecarboxylic Acid
- Molecular Formula : C₆H₆O₃
- Molecular Weight : 126.11 g/mol
- Key Differences : Contains a cyclopentene ring (unsaturated) instead of a cyclopentane, and lacks the -CF₃ group.
- Properties : The conjugated double bond increases reactivity in Diels-Alder reactions, while the absence of -CF₃ reduces steric and electronic effects .
2-(Difluoromethyl)cyclopentane-1-carboxylic Acid
Functional Group Modifications
Amino-Substituted Derivatives
- Example: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
- Key Differences: Amino group introduces basicity; difluoromethylenyl enhances stereoelectronic effects.
- Applications : Used in enzyme inhibition studies due to its transition-state analog properties .
Aryl-Substituted Derivatives
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Key Insight: The 3-oxo group in the target compound lowers logP compared to non-oxygenated analogs, suggesting improved solubility in polar solvents.
Pharmacological Potential
- Antiarrhythmic Activity : Derivatives with -CF₃ and aromatic groups (e.g., 1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid) showed 40–60% efficacy in arrhythmia models, attributed to sodium channel modulation .
- Enzyme Inhibition : The 3-oxo group in the target compound may mimic carbonyl intermediates in enzymatic reactions, making it a candidate for protease inhibitors .
Biological Activity
3-Oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H7F3O3. The trifluoromethyl group significantly influences the compound's reactivity and biological properties, making it a subject of interest in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of cyclopentane carboxylic acids have shown significant inhibition of cell proliferation in human colorectal adenocarcinoma (HCT-15) cells, with some compounds achieving IC50 values below 10 µM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HCT-15 | TBD |
| Compound A | U251 (glioblastoma) | 7.94 |
| Compound B | MCF-7 (breast cancer) | 9.24 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes and receptors involved in cell signaling pathways. The presence of the carboxylic acid group allows for potential interactions with active sites on proteins, possibly leading to modulation of their activity.
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating various cyclopentane derivatives, researchers found that certain modifications to the trifluoromethyl group enhanced the anticancer activity against multiple tumor cell lines. The study utilized sulforhodamine B assays to assess cell viability and established a correlation between structural features and biological activity .
Case Study 2: In Silico Studies
Computational studies using density functional theory (DFT) have been employed to predict the reactivity and stability of this compound. These studies suggest that the compound's electronic properties, influenced by the trifluoromethyl group, may contribute to its biological activity by enhancing interactions with target proteins .
Q & A
Q. What are the standard synthetic routes for 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors. For example, cyclopentane derivatives can be prepared using boron trifluoride diethyl etherate as a catalyst for regioselective cyclization . Key intermediates (e.g., methyl esters or protected amines) are characterized via multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm trifluoromethyl group integrity and stereochemistry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, as demonstrated in the synthesis of analogous cyclopentane carboxylates .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies proton environments, such as cyclopentane ring protons and carboxylic acid protons (δ ~12–13 ppm).
- ¹³C NMR : Confirms carbonyl (C=O, δ ~170–180 ppm) and cyclopentane carbons.
- ¹⁹F NMR : Detects trifluoromethyl groups (δ ~-60 to -90 ppm), with splitting patterns indicating electronic environments .
- HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with retention time comparisons against standards .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Stability studies on related cyclopentane esters indicate degradation <5% over four years under these conditions .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of the trifluoromethyl group?
- Methodological Answer : Regioselectivity in trifluoromethylation can be optimized using Lewis acids (e.g., BF₃) to direct electrophilic substitution. For example, boron trifluoride enhances regioselective cyclization in cyclopentanone precursors by stabilizing transition states . Computational modeling (DFT) of electron density maps aids in predicting reactive sites .
Q. What strategies are effective in resolving diastereomers formed during the synthesis of derivatives?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .
- Derivatization : Convert carboxylic acids to methyl esters or amides with chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) to enhance chromatographic resolution .
Q. How to optimize reaction conditions to minimize by-products in cyclization steps?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., p-TsOH) vs. Lewis acid (e.g., BF₃) catalysts for cyclization efficiency. BF₃·Et₂O reduces side reactions in cyclopentane formation .
- Temperature Control : Lower temperatures (0–5°C) minimize keto-enol tautomerization side products.
- In Situ Monitoring : Use FTIR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reaction time dynamically .
Q. How to analyze stability under various pH and temperature conditions for biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., decarboxylated derivatives) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 37–38°C) and assess decomposition thresholds .
Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclization or trifluoromethyl group reactions using Gaussian or ORCA software. Focus on Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction trajectories .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR chemical shifts for derivatives?
- Methodological Answer :
Q. What experimental controls are critical when scaling up synthesis from milligram to gram scale?
- Methodological Answer :
- Exothermicity Management : Use jacketed reactors for temperature control during trifluoromethyl group introduction.
- Purification Consistency : Validate column chromatography gradients on small batches before scaling. For gram-scale, switch to flash chromatography with automated fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
